molecular formula C15H22N2O3 B1345047 Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate CAS No. 1017782-48-7

Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate

Cat. No.: B1345047
CAS No.: 1017782-48-7
M. Wt: 278.35 g/mol
InChI Key: WJDCJCREJOUQAJ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired piperidine derivative. The final step involves esterification with ethyl chloroformate under basic conditions to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the amino and methoxy groups allows for hydrogen bonding and hydrophobic interactions with the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-aminophenyl)-2-(phenylamino)acetate
  • 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-methoxy-5-(phenylamino)methylphenol

Uniqueness

Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate is unique due to its specific structural features, including the combination of an ethyl ester group, an amino group, and a methoxy group attached to a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-(4-amino-3-methoxyphenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-20-15(18)11-6-8-17(9-7-11)12-4-5-13(16)14(10-12)19-2/h4-5,10-11H,3,6-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDCJCREJOUQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301198853
Record name Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-48-7
Record name Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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